molecular formula C4H9ClN2 B1350682 Cyclopropanecarboximidamide Hydrochloride CAS No. 57297-29-7

Cyclopropanecarboximidamide Hydrochloride

Cat. No. B1350682
Key on ui cas rn: 57297-29-7
M. Wt: 120.58 g/mol
InChI Key: JRYOZJIRAVZGMV-UHFFFAOYSA-N
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Patent
US07863220B2

Procedure details

To a mixture of diethyl oxalacetate sodium salt (150 g, 714 mmol) in methanol (300 mL) and water (150 mL) warmed to 30° C. was added 50% aqueous sodium hydroxide (56 g, 700 mmol) in water (60 mL) over 30 minutes, over which time the temperature remained at 25-30° C. and the pH at 11-12. Then the stirred mixture was heated for an additional 30 min at 35° C. To this mixture was added cyclopropanecarboximidamide monohydrochloride (64 g, 530 mol) in portions over 15 minutes. The orange solution was heated to 50° C. over 30 minutes and held at that temperature for 3 h. The reaction mixture was cooled to 35° C., and concentrated hydrochloric acid (ca. 70 g, 0.7 mol) was added gradually (resulting in foaming) over 30 minutes at 30-40° C. until the pH was about 1.5-2.5. The mixture was concentrated with a rotary evaporator at 35-40° C. to remove alcohols, stirred for 3-4 h at 25° C. to complete crystallization of the product. After the mixture was cooled to 0° C. the solid was collected by filtration. The solid washed with water (2×60 mL), suction-dried, and then dried in a vacuum-oven at 60° C. to afford the title compound as a beige solid (ca. 60 g).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:12]CC)(=[O:11])[CH2:3][C:4]([C:6]([O:8]CC)=O)=O.[OH-].[Na+].Cl.[CH:18]1([C:21](=[NH:23])[NH2:22])[CH2:20][CH2:19]1.Cl>CO.O>[CH:18]1([C:21]2[NH:23][C:6](=[O:8])[CH:4]=[C:3]([C:2]([OH:12])=[O:11])[N:22]=2)[CH2:20][CH2:19]1 |f:0.1,2.3,4.5,^1:0|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
[Na].C(CC(=O)C(=O)OCC)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
Cl.C1(CC1)C(N)=N
Step Four
Name
Quantity
70 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 3-4 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained at 25-30° C.
TEMPERATURE
Type
TEMPERATURE
Details
Then the stirred mixture was heated for an additional 30 min at 35° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The orange solution was heated to 50° C. over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 35° C.
CUSTOM
Type
CUSTOM
Details
(resulting in foaming) over 30 minutes at 30-40° C. until the pH was about 1.5-2.5
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated with a rotary evaporator at 35-40° C.
CUSTOM
Type
CUSTOM
Details
to remove alcohols
CUSTOM
Type
CUSTOM
Details
crystallization of the product
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to 0° C. the solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The solid washed with water (2×60 mL)
CUSTOM
Type
CUSTOM
Details
suction-dried
CUSTOM
Type
CUSTOM
Details
dried in a vacuum-oven at 60° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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